1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone: A Technical Guide for Medicinal Chemists and Drug Development Professionals
1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone: A Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of 1-(5-amino-1,3,4-oxadiazol-2-yl)ethanone, a heterocyclic ketone of significant interest in contemporary drug discovery. The presence of a 1,3,4-oxadiazole ring, a known bioisostere for amide and ester groups, combined with reactive amino and acetyl moieties, establishes this compound as a versatile scaffold for the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical characteristics, a detailed synthesis protocol, and its potential applications in medicinal chemistry, with a focus on the development of antimicrobial and anti-inflammatory agents. All information is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
Introduction: The Strategic Value of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] This five-membered heterocycle is recognized for its metabolic stability and its capacity to participate in hydrogen bonding, which can contribute to favorable drug-target interactions. The diverse biological activities associated with 1,3,4-oxadiazole derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, underscore their therapeutic potential.[1][2] 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone is a particularly valuable building block, offering multiple points for chemical modification to generate libraries of novel compounds for biological screening.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physicochemical and spectroscopic properties of a lead compound is fundamental for its development. The following data is compiled from vendor specifications and spectral data of closely related analogs.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅N₃O₂ | [3] |
| Molecular Weight | 127.10 g/mol | [3] |
| Appearance | Cream to off-white solid | [4] |
| Melting Point | 265-266 °C (decomposes) | [4] |
| Solubility | Soluble in DMSO and DMF | N/A |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.25 (s, 2H, NH₂), 2.34 (s, 3H, CH₃) | [2] |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 185.5 (C=O), 163.9 (C5-oxadiazole), 157.3 (C2-oxadiazole), 21.1 (CH₃) | [2][5] |
| IR (KBr, cm⁻¹) | 3300-3400 (N-H str.), 1680 (C=O str.), 1610-1650 (C=N str.), 1100-1200 (C-O-C str.) | [6][7][8] |
Note: Spectral data are representative and based on closely related 2-amino-5-substituted-1,3,4-oxadiazole structures. Actual values may vary.
Synthesis and Mechanistic Insights
The synthesis of 1-(5-amino-1,3,4-oxadiazol-2-yl)ethanone can be achieved through the cyclization of a semicarbazone precursor. This method is widely adopted for the preparation of 2-amino-1,3,4-oxadiazoles due to its efficiency and the availability of starting materials.
Detailed Synthesis Protocol
This protocol outlines a robust method for the synthesis of the title compound, adapted from established procedures for similar structures.
Step 1: Formation of Pyruvic Acid Semicarbazone
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of water.
-
To this solution, add pyruvic acid (1.0 equivalent) dropwise with continuous stirring at room temperature.
-
Allow the reaction to stir for 2-4 hours, during which a white precipitate of pyruvic acid semicarbazone will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
Causality Insight: The sodium acetate acts as a base to neutralize the HCl salt of semicarbazide, liberating the free base to undergo a condensation reaction with the ketone of pyruvic acid to form the semicarbazone.
Step 2: Oxidative Cyclization to form 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone
-
Suspend the dried pyruvic acid semicarbazone in acetic anhydride.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker of crushed ice with vigorous stirring.
-
The precipitated solid is the crude product. Collect it by filtration and wash extensively with water to remove residual acetic acid.
-
Recrystallize the crude product from ethanol to yield pure 1-(5-amino-1,3,4-oxadiazol-2-yl)ethanone.
Causality Insight: Acetic anhydride serves as both a solvent and a dehydrating agent, facilitating the intramolecular cyclization of the semicarbazone to form the stable 1,3,4-oxadiazole ring.
Synthesis Workflow
Caption: A two-step synthesis of 1-(5-amino-1,3,4-oxadiazol-2-yl)ethanone.
Applications in Drug Discovery
The bifunctional nature of 1-(5-amino-1,3,4-oxadiazol-2-yl)ethanone makes it an excellent starting material for generating diverse molecular structures with potential therapeutic applications.
Synthesis of Schiff Base Derivatives as Antimicrobial Agents
The primary amino group of the title compound can readily undergo condensation with various aromatic aldehydes to form Schiff bases (imines).[9][10] These derivatives have been extensively explored for their antimicrobial properties. The azomethine linkage in Schiff bases is often crucial for their biological activity.
Experimental Protocol: General Synthesis of Schiff Bases
-
Dissolve 1-(5-amino-1,3,4-oxadiazol-2-yl)ethanone (1.0 equivalent) in absolute ethanol.
-
Add the desired aromatic aldehyde (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 6-8 hours.
-
After cooling, the precipitated Schiff base is collected by filtration, washed with cold ethanol, and recrystallized.
Synthesis of Chalcone Derivatives as Anti-inflammatory Agents
The methyl group of the acetyl moiety is sufficiently acidic to participate in Claisen-Schmidt condensation with aromatic aldehydes in the presence of a base to form chalcones.[6][11] Chalcones are α,β-unsaturated ketones that form the core structure of many biologically active compounds, including those with anti-inflammatory effects.[6][11]
Experimental Protocol: General Synthesis of Chalcones
-
Dissolve 1-(5-amino-1,3,4-oxadiazol-2-yl)ethanone (1.0 equivalent) and an aromatic aldehyde (1.2 equivalents) in ethanol.
-
Add an aqueous solution of a base (e.g., 10% NaOH) dropwise and stir the mixture at room temperature for 12-24 hours.
-
The reaction mixture is then poured into acidified ice water.
-
The resulting chalcone precipitate is filtered, washed with water, and purified by column chromatography or recrystallization.
Derivatization Pathways for Drug Discovery
Caption: Key derivatization routes from the parent compound.
Safety and Handling
As with all laboratory chemicals, 1-(5-amino-1,3,4-oxadiazol-2-yl)ethanone should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, a laboratory coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. Its straightforward synthesis and the presence of two distinct reactive centers make it an ideal starting point for the generation of compound libraries for drug discovery programs. The demonstrated antimicrobial and anti-inflammatory activities of its Schiff base and chalcone derivatives highlight the promise of this scaffold in developing novel therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage the chemical potential of this important heterocyclic ketone.
References
-
A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury. (2021). Pharmaceuticals, 14(7), 645. [Link]
-
Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. (2010). Asian Journal of Chemistry, 22(5), 3633-3638. [Link]
-
Synthesis, Characterization of (Z)-N-(1-(2-(2-amino-3-(dimethylamino) methyl)phenyl)-5-phenyl-1,3,4, oxadiazol-3(2H)-yl)ethanone Analogs as Potent Antimicrobial and Hydrogen Peroxide Scavenging Agents. (2013). Medicinal Chemistry, 9(5), 710-717. [Link]
-
Salama, A. A., & Ali, S. L. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. [Link]
-
Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. (2020). BMC Chemistry, 14, 30. [Link]
-
Bisht, A. S., & Juyal, D. (2024). Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a. Indian Journal of Pharmaceutical Education and Research, 58(3s), s1075-s1082. [Link]
-
Naganagowda, G., Thamyongkit, P., & Petsom, A. (2011). Synthesis of Novel Series of Various Substituted 1-(5-(2-p-tolyloxyquinolin-3-yl)-2-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone and its Antibacterial Activity. Journal of the Korean Chemical Society, 55(5), 760-764. [Link]
-
13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018). Preprints. [Link]
-
Itoh, H. (2018). Problem Session. [Link]
-
Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities. (2005). Bioorganic & Medicinal Chemistry, 13(8), 2761-2766. [Link]
-
Synthesis and Biological Evaluation of Schiff Bases of 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole. (2005). Asian Journal of Chemistry, 17(4), 2463-2468. [Link]
-
Bhat, K. I., Sufeera, K., & Chaitanya, S. K. P. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 300-304. [Link]
-
Supporting Information for: Synthesis of novel 5-substituted-N-phenyl-1,3,4-oxadiazole-2-amine and 4-oxo-2-substituted-N-phenylthiazolidine-3-carboxamide derivatives as potential antimicrobial and anticancer agents. (n.d.). Royal Society of Chemistry. [Link]
-
Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(2), 117-127. [Link]
-
Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]
-
Convenient Synthesis of 5-Substituted-2-Amino-1,3,4-Oxadiazoles Using Microwave Heating. (n.d.). Biotage. [Link]
-
Ethanone, 1-(5-amino-1,3,4-oxadiazol-2-yl)- (9CI). (n.d.). NextSDS. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. nextsds.com [nextsds.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. semanticscholar.org [semanticscholar.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
